molecular formula C13H12N2O2S B12476541 [(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid

[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid

Cat. No.: B12476541
M. Wt: 260.31 g/mol
InChI Key: PKFOATNPKONPSF-UHFFFAOYSA-N
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Description

[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and benzaldehyde.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine derivative with a thiol reagent under suitable conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be employed under suitable conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group attached to the acetic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C13H12N2O2S/c1-9-14-11(10-5-3-2-4-6-10)7-12(15-9)18-8-13(16)17/h2-7H,8H2,1H3,(H,16,17)

InChI Key

PKFOATNPKONPSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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